molecular formula C20H26N2O3S B501629 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine CAS No. 713096-83-4

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine

Cat. No.: B501629
CAS No.: 713096-83-4
M. Wt: 374.5g/mol
InChI Key: WBZSIYGIXWKRKM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Substitution reactions: The piperazine core is then subjected to substitution reactions with 2,4-dimethylphenyl and 4-methoxy-3-methylphenylsulfonyl groups. These reactions often require the use of strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and methoxy groups, potentially altering its biological activity.

    4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazine: Lacks the 2,4-dimethylphenyl group, which may affect its chemical properties and reactivity.

Uniqueness

1-(2,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 4-methoxy-3-methylphenylsulfonyl groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-5-7-19(16(2)13-15)21-9-11-22(12-10-21)26(23,24)18-6-8-20(25-4)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZSIYGIXWKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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